molecular formula C15H17NO5 B1434426 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid CAS No. 1674390-14-7

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid

Cat. No. B1434426
M. Wt: 291.3 g/mol
InChI Key: OPHMLRZIEGJAIR-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 1674390-14-7 , is a chemical with the molecular formula C15H17NO5 . It has a predicted boiling point of 549.1±50.0 °C and a predicted density of 1.257±0.06 g/cm3 .


Molecular Structure Analysis

The molecular weight of this compound is 291.3 . The InChI code is 1S/C14H15NO5/c1-19-11-5-9-3-4-15 (8-14 (17)18)13 (16)7-10 (9)6-12 (11)20-2/h3-6H,7-8H2,1-2H3, (H,17,18) .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound has a predicted boiling point of 549.1±50.0 °C and a predicted density of 1.257±0.06 g/cm3 . Its pKa is predicted to be 4.32±0.10 .

Scientific Research Applications

Synthesis and Structure

Researchers have explored the synthesis of complex polycyclic systems involving compounds structurally related to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid. For instance, the dehydration of specific benzazepin derivatives in boiling acetic or propionic anhydride resulted in novel fused pentacyclic systems, showcasing the potential for creating complex molecular structures (Ukhin et al., 2011).

Chemical Synthesis

Efforts have been made to synthesize key intermediates of significant pharmaceuticals, like Ivabradine, a notable antianginal drug. This involves a multi-step process starting from 3,4-dimethoxyphenylacetic acid, involving halogenation, acylation, cyclization, alkylation, and iodine substitution, showcasing the compound's role in the synthesis of medically relevant molecules (Wang De-cai, 2008).

Biological Activity Assessment

Novel derivatives structurally related to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid have been synthesized and tested for biological activities. For instance, certain benzoxazinone derivatives were synthesized and tested against bacterial strains and yeast, revealing their potential antimicrobial properties. Notably, all compounds demonstrated activity against Candida albicans, while one showed moderate activity against tested bacterial strains, indicating the compound's potential for antimicrobial applications (Hachama et al., 2013).

Antioxidant Properties

Researchers have developed preparative methods for the synthesis of compounds structurally similar to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid to investigate their antioxidant activity. This exploration included studying the reaction of acid hydrolysis and assessing the physical-chemical properties of the synthesized compounds, showcasing the compound's utility in the development of potential antioxidants (Dovbnya et al., 2022).

Novel Analgesic Modulators

Derivatives of benzazepin compounds were designed and synthesized as analgesic modulators, showing potential in modulating the Transient receptor potential vanilloid 1 (TRPV1). These studies not only highlight the compound's role in synthesizing novel analgesics but also its relevance in enhancing our understanding of pain modulation mechanisms (Liu et al., 2018).

properties

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-12-7-10-3-5-16(6-4-15(18)19)14(17)9-11(10)8-13(12)21-2/h3,5,7-8H,4,6,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHMLRZIEGJAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Reactant of Route 2
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Reactant of Route 3
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Reactant of Route 4
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Reactant of Route 5
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Reactant of Route 6
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid

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